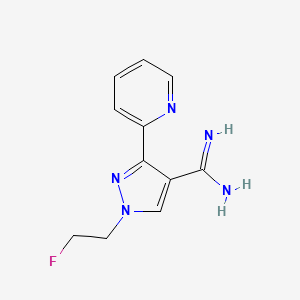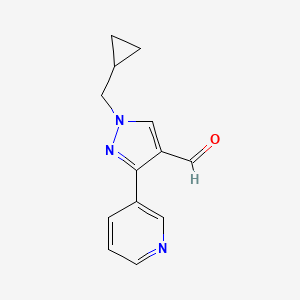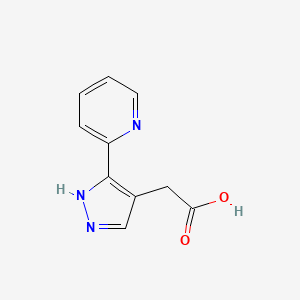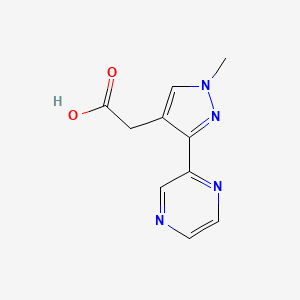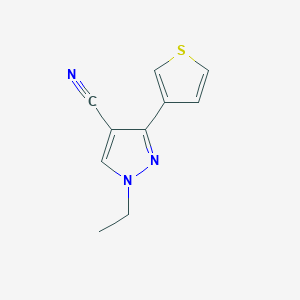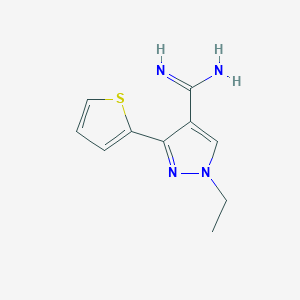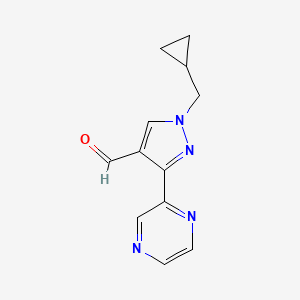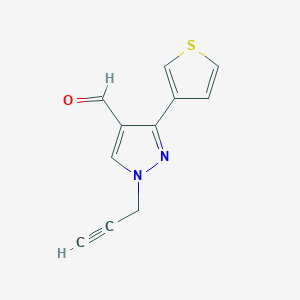
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Übersicht
Beschreibung
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, also known as AMT-AZT-P, is a novel synthetic molecule with potential applications in a variety of fields, such as drug research, biochemistry, and pharmacology. It is a member of the triazole class of compounds, which are characterized by the presence of a three-membered ring structure. This molecule has been studied for its potential to act as an inhibitor of a variety of enzymes, including cytochrome P450, which is involved in drug metabolism. Additionally, AMT-AZT-P has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antimalarial Pharmacophore Development
The study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their transformation into 1,2,3-triaminopropanes through a microwave-assisted, regioselective ring opening, identifying the compounds' antimalarial activity. The investigation into 2-[(1,2,4-triazol-1-yl)methyl]aziridines and 2-(N,N-diethylaminomethyl)aziridines, as well as their corresponding 1-(diethylamino)propanes, underlines the potential of both the 2-(aminomethyl)aziridine and the 1,2,3-triaminopropane units as novel antimalarial pharmacophores. This highlights the utility of the chemical structure in developing new antimalarial agents (D’hooghe, M., Kenis, S., Vervisch, K., Lategan, C., Smith, P. J., Chibale, K., & de Kimpe, N., 2011).
Antibacterial and Antifungal Activity
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their antibacterial and antifungal efficacy. The compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with specific derivatives showing excellent anticonvulsant properties. This work illustrates the compound's versatility, serving as a scaffold for developing drugs with antibacterial, antifungal, and anticonvulsant activities (Rajasekaran, A., Murugesan, S., & Anandarajagopal, K., 2006).
Anti-Tubercular Agents
Research by Thomas, George, and Harindran (2014) focused on designing and synthesizing novel azetidinone derivatives incorporating a 1,2,4-triazole moiety for anti-tubercular activity. Their work highlights the importance of the 1,2,4-triazole ring in enhancing the compounds' effectiveness against Mycobacterium tuberculosis H37Rv strain, suggesting a promising avenue for new anti-tubercular drug development (Thomas, B., George, D., & Harindran, J., 2014).
Antifungal Evaluation
Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal properties against various Candida strains. The study identified specific triazole derivatives with significant antifungal activity, providing insights into designing new antifungal drugs (Lima-Neto, R., Cavalcante, N. N. M., Srivastava, R., Mendonça Júnior, F. M., Wanderley, A., Neves, R., & Dos Anjos, J. V., 2012).
Eigenschaften
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-2-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDNQOLQMONYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



